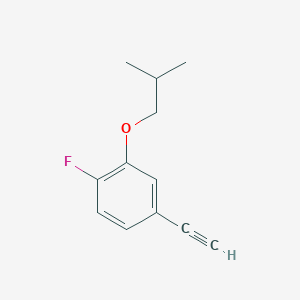
4-Ethynyl-1-fluoro-2-isobutoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynyl-1-fluoro-2-isobutoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of an ethynyl group, a fluorine atom, and an isobutoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1-fluoro-2-isobutoxybenzene can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-2-isobutoxybenzene.
Bromination: The starting material is subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the ethynyl position.
Sonogashira Coupling: The brominated intermediate undergoes a Sonogashira coupling reaction with acetylene in the presence of a palladium catalyst and a copper co-catalyst to form the ethynyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and efficiency, with careful control of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance production rates.
化学反应分析
Types of Reactions
4-Ethynyl-1-fluoro-2-isobutoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-ethynyl-1-fluoro-2-isobutoxybenzaldehyde.
Reduction: Formation of 4-ethenyl-1-fluoro-2-isobutoxybenzene or 4-ethyl-1-fluoro-2-isobutoxybenzene.
Substitution: Formation of 4-ethynyl-1-methoxy-2-isobutoxybenzene.
科学研究应用
4-Ethynyl-1-fluoro-2-isobutoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: It is used as a probe to study biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 4-Ethynyl-1-fluoro-2-isobutoxybenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in π-π stacking interactions, while the fluorine atom can form hydrogen bonds, influencing the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
- 4-Ethynyl-1-fluoro-2-methoxybenzene
- 4-Ethynyl-1-chloro-2-isobutoxybenzene
- 4-Ethynyl-1-fluoro-2-ethoxybenzene
Uniqueness
4-Ethynyl-1-fluoro-2-isobutoxybenzene is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties. This differentiates it from similar compounds, influencing its reactivity and potential applications. The combination of the ethynyl group and the fluorine atom also contributes to its unique chemical behavior and interactions.
属性
IUPAC Name |
4-ethynyl-1-fluoro-2-(2-methylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c1-4-10-5-6-11(13)12(7-10)14-8-9(2)3/h1,5-7,9H,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQZXWLPUYTKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C#C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
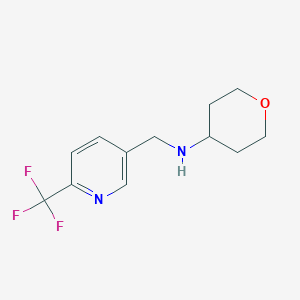
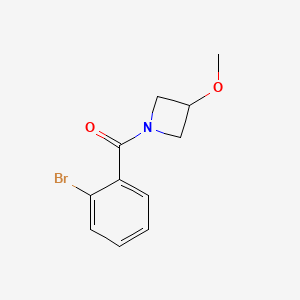
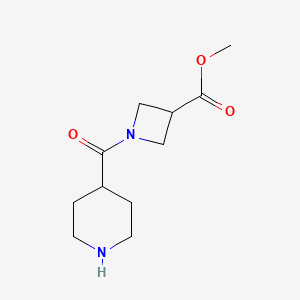
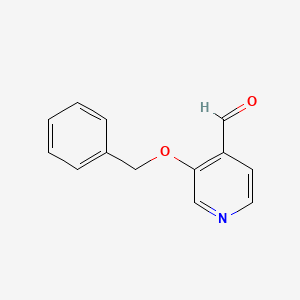
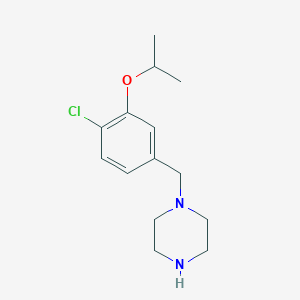
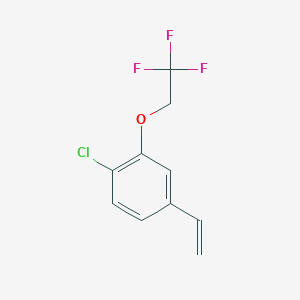
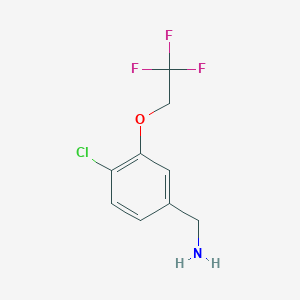
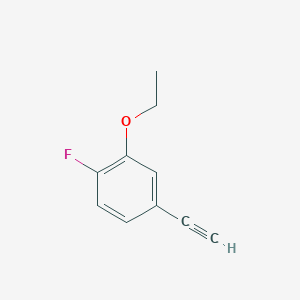
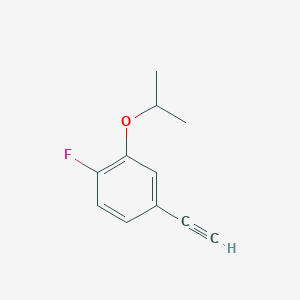
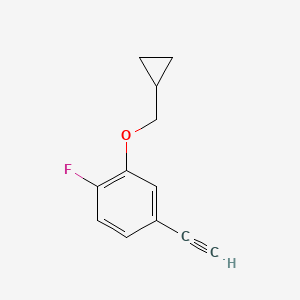
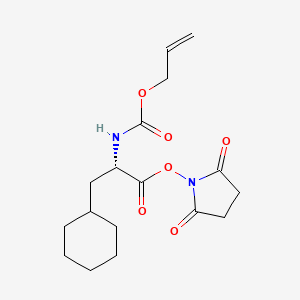
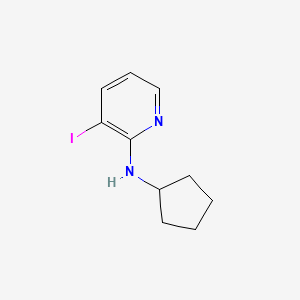
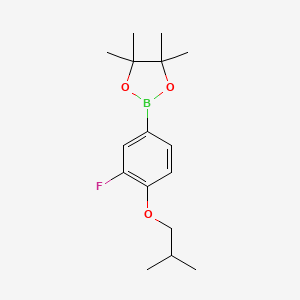
![Methyl 2-(3-amino-4'-methyl-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8170588.png)
